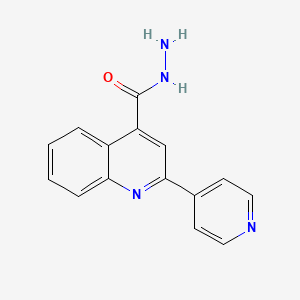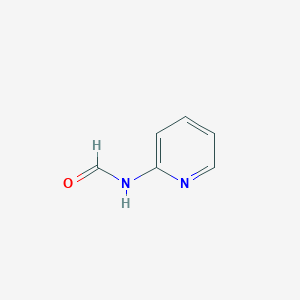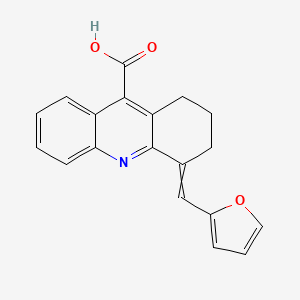![molecular formula C16H21NO4 B1334395 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate CAS No. 104007-06-9](/img/structure/B1334395.png)
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate (D2DM) is a synthetic compound used for a variety of purposes in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). D2DM is a versatile compound that can be used in a number of applications, such as drug synthesis, organic synthesis, and biochemistry.
Scientific Research Applications
Precursor in Multistage Synthesis
Diethyl 2-((4-nitroanilino)methylene)malonate, a closely related molecule, serves as a critical precursor in the synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The molecule is synthesized through a nucleophilic vinyl substitution between 4-nitroaniline and diethylethoxymethylene malonate (EMA) and is seen as a potential candidate for industrial-scale production due to a newly developed synthesis method that operates at room temperature (Valle et al., 2018).
Supramolecular Architecture
The molecule's derivatives, particularly diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate, have been studied for their crystalline properties and supramolecular architecture. These compounds demonstrate varied hydrogen bonding patterns and molecular packing, influenced mainly by intermolecular O-H...O interactions and C-H...O interactions. This insight into their structural attributes underlines their potential in material science and crystal engineering (Ilangovan et al., 2013).
Polymerization Initiator
Methylene bis(diethyl malonate) in combination with cerium ammonium nitrate serves as an initiator in organic solvents for the polymerization of certain monomers, such as methyl methacrylate. This process is significant due to its high yield and the potential to control the molecular weight of the resulting polymer, hinting at applications in the manufacturing of plastics and resins (Bıçak & Özeroğlu, 2001).
Molecular Structure Analysis
Studies involving the molecule's derivatives, like diethyl 2-(4-methylbenzylidene)malonate, have been conducted to understand their molecular and crystal structures. These analyses, which include methods like X-ray diffraction and NMR spectroscopy, contribute to a deeper understanding of the compound's structural intricacies. This knowledge is valuable for various applications, including drug design and materials science (Achutha et al., 2016).
Safety and Hazards
properties
IUPAC Name |
diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZEZXAMXAJSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)


![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)



